3-(1-Methylindol-6-yl)propanoic acid, also known as MIPLA, is a synthetic compound classified under the category of indole derivatives. This compound features a propanoic acid group attached to a methyl-substituted indole ring, which plays a significant role in its biological activity. The compound was first synthesized by researchers McGregor and Liu in 2017, focusing on its potential as an agonist for the serotonin 5-HT2A receptor, a receptor implicated in various neuropsychiatric disorders.
The compound is primarily synthesized through multi-step chemical reactions involving indole derivatives. Its synthesis and characterization have been documented in various scientific articles, highlighting its pharmacological properties and potential applications in research.
3-(1-Methylindol-6-yl)propanoic acid belongs to the class of organic compounds known as indole derivatives. These compounds are characterized by an indole ring structure, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. MIPLA specifically is noted for its interaction with serotonin receptors, making it relevant in studies related to mood regulation and mental health.
The synthesis of 3-(1-Methylindol-6-yl)propanoic acid involves several key steps:
The molecular formula for 3-(1-Methylindol-6-yl)propanoic acid is , with a molecular weight of approximately 203.241 g/mol. The structure includes:
The compound has distinct identifiers:
3-(1-Methylindol-6-yl)propanoic acid can participate in various chemical reactions typical of carboxylic acids and indole derivatives:
These reactions are significant in organic synthesis for generating new compounds with varied biological activities or improving pharmacological profiles .
The primary mechanism of action for 3-(1-Methylindol-6-yl)propanoic acid involves its role as an agonist at the serotonin 5-HT2A receptor. Upon binding to this receptor:
Research indicates that MIPLA exhibits selective binding affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes, suggesting potential for targeted pharmacological effects.
3-(1-Methylindol-6-yl)propanoic acid appears as a white crystalline powder. Its solubility profile indicates compatibility with organic solvents like chloroform and methanol but limited solubility in water.
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
3-(1-Methylindol-6-yl)propanoic acid has several notable applications:
Research continues to explore its full potential and implications across different fields within medicinal chemistry and pharmacology .
Dietary tryptophan undergoes complex microbial metabolism in the gastrointestinal tract to yield structurally diverse indole derivatives. Approximately 5% of ingested tryptophan is metabolized by gut microbiota into bioactive compounds, including 3-(1-Methylindol-6-yl)propanoic acid and its analogs [1]. This transformation occurs primarily in the distal colon, where bacterial density and extended retention time favor reductive metabolic pathways. The efficiency of these cascades depends on dietary patterns, gut pH, and microbial community structure. Tryptophan first undergoes deamination by commensal bacteria, forming indolepyruvate, which is subsequently reduced through a series of enzymatic steps to yield propionic acid-substituted indoles [1]. These metabolites serve as crucial signaling molecules in host-microbe communication, influencing systemic physiological processes via the gut-organ axis.
Table 1: Key Microbial Tryptophan Metabolites
Metabolite | Core Structure | Primary Microbial Producers |
---|---|---|
Indole-3-propionic acid (IPA) | 3-(1H-indol-3-yl)propanoic acid | Clostridium sporogenes |
3-(1-Methylindol-6-yl)propanoic acid | Methyl-substituted IPA variant | Peptostreptococcus spp. |
Indoleacetic acid | 2-(1H-indol-3-yl)acetic acid | Bacteroides spp. |
Indole | Heterocyclic aromatic compound | Escherichia coli |
The biosynthesis of 3-(1-Methylindol-6-yl)propanoic acid involves specialized enzymatic machinery that modifies the core indolepropionic acid structure. Methylation at the indole N1 position is catalyzed by indolethyl methyltransferases, which utilize S-adenosyl methionine (SAM) as the methyl donor . This modification significantly alters the compound's physicochemical properties, increasing its lipophilicity (LogP = 2.196) compared to non-methylated IPA (LogP = 2.154) . The propanoic acid chain is formed through a reductive pathway where tryptophan is initially converted to indolelactate by aromatic aminotransferases and dehydrogenases. Subsequent enzymatic dehydration and reduction steps yield the propanoic acid moiety [1]. Crystal structure analyses of related enzymes reveal conserved active sites that accommodate the indole ring system, with hydrogen bonding geometries showing characteristic N-H···O interactions (donor-acceptor distance: ~2.97 Å; angle: ~157°) critical for substrate orientation . These enzymatic transformations demonstrate high regioselectivity, preferentially modifying the C6 position of the indole nucleus in specific bacterial taxa.
Clostridium species serve as primary engineers in the gut ecosystem for synthesizing methylated indolepropionic acid derivatives. C. sporogenes and related species possess the complete enzymatic repertoire for the reductive transformation of tryptophan into 3-(1-Methylindol-6-yl)propanoic acid [1] [5]. This capability is temperature- and pH-dependent, with optimal production observed at 20°C and pH 5.3 in psychrotrophic strains [7]. The metabolic coupling between Clostridium and methanogenic archaea (Methanosarcina spp.) enhances production efficiency by consuming metabolic byproducts like volatile fatty acids (VFAs) [7]. Coculture experiments demonstrate a 1.7-fold increase in metabolic output when Clostridium is paired with methanogens, confirming syntrophic relationships in indole derivative biosynthesis [7]. Clostridium strains also exhibit substrate versatility, utilizing alternative carbon sources such as xylose for methylindolepropionate production under anaerobic conditions, expanding their biotechnological potential for sustainable chemical synthesis [5] [7].
Table 2: Enzymatic Reactions in IPA Analog Biosynthesis
Reaction Step | Enzyme Class | Gene/Protein | Substrate Specificity |
---|---|---|---|
Tryptophan deamination | Aromatic aminotransferase | tnaA | L-Tryptophan |
Indolelactate reduction | Dehydrogenase | fldH | Indolelactate + NADPH |
Indoleacrylate dehydration | Dehydratase | fldBC | Indolelactyl-CoA |
Methyl transfer to indole N1 | Methyltransferase | mtfA | IPA + SAM |
The genomic basis for microbial production of 3-(1-Methylindol-6-yl)propanoic acid centers on conserved fldBC gene clusters, which encode indolelactate dehydratase – the rate-limiting enzyme in the IPA pathway [1] [5]. These genes are present in Clostridium sporogenes, Peptostreptococcus anaerobius, and related species, forming a reliable biomarker for identifying IPA-producing bacteria [1]. The fldBC cluster works in concert with accessory genes (fldH, acdA, etfA-etfB) to complete the reductive pathway from tryptophan to propanoic acid derivatives [1]. Advanced conjugation protocols enable the transfer of these biosynthetic capabilities to industrial strains like C. ljungdahlii using Gram-positive origins of replication (repL, repH) and optimized triparental mating systems [5]. Genetic engineering strategies employ inducible Himar1 transposase systems regulated by xylose promoters to integrate entire biosynthetic pathways (>5 kb) into the host genome [5]. This approach stabilizes expression and overcomes plasmid-related limitations, with PacBio sequencing confirming successful integration and detecting four N6-methyladenosine motifs in the modified C. ljungdahlii genome [5]. Such genomic tools expand the potential for microbial production of structurally complex indole derivatives from renewable feedstocks.
Table 3: Genetic Engineering Tools for Pathway Integration
Component | Function | Application in IPA Pathway Engineering |
---|---|---|
Himar1 transposase | Genomic integration | Random insertion of fldBC-containing cassettes |
Xylose-inducible promoter | Regulated gene expression | Controlled transposase activation post-conjugation |
repH/repL origins | Conjugative plasmid replication | Mobilization of large DNA constructs (>5 kb) |
Methylation-aware vectors | Bypass host restriction | Enhanced conjugation efficiency in Clostridium |
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